molecular formula C16H17NO2 B1421743 4-Methyl-3-(4-propoxybenzoyl)pyridine CAS No. 1187171-77-2

4-Methyl-3-(4-propoxybenzoyl)pyridine

Cat. No.: B1421743
CAS No.: 1187171-77-2
M. Wt: 255.31 g/mol
InChI Key: NIUKHSISBGOXHH-UHFFFAOYSA-N
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Description

4-Methyl-3-(4-propoxybenzoyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is known for its diverse applications in scientific research and industry. The compound has a molecular formula of C16H17NO2 and a molecular weight of 255.31 g/mol.

Scientific Research Applications

4-Methyl-3-(4-propoxybenzoyl)pyridine has several scientific research applications:

    Chemistry: It serves as a scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles, which are useful in creating diverse isoxazole-annulated heterocycles.

    Biology: The compound is part of the 3-pyridyl ether class of nicotinic acetylcholine receptor ligands, showing positive effects in rodent and primate models of cognitive enhancement.

    Medicine: It demonstrates anxiolytic activity in rodents and possesses a reduced propensity to activate peripheral ganglionic type receptors, making it a promising candidate for treating cognitive disorders.

    Industry: The compound is used in the food industry as an antioxidant to prevent spoilage and extend the shelf life of animal feed, pet food, and human food.

Preparation Methods

The synthesis of 4-Methyl-3-(4-propoxybenzoyl)pyridine involves several steps. One common method includes the reaction of 4-methylpyridine with 4-propoxybenzoyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Chemical Reactions Analysis

4-Methyl-3-(4-propoxybenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced with other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(4-propoxybenzoyl)pyridine involves its interaction with nicotinic acetylcholine receptors. As a ligand, it binds to these receptors, modulating their activity and leading to cognitive enhancement and anxiolytic effects. The compound’s favorable oral bioavailability and reduced activation of peripheral ganglionic type receptors contribute to its therapeutic potential.

Comparison with Similar Compounds

4-Methyl-3-(4-propoxybenzoyl)pyridine can be compared with other pyridine derivatives, such as:

    4-Methyl-3-(4-ethoxybenzoyl)pyridine: Similar in structure but with an ethoxy group instead of a propoxy group.

    4-Methyl-3-(4-methoxybenzoyl)pyridine: Contains a methoxy group, leading to different chemical and biological properties.

    4-Methyl-3-(4-butoxybenzoyl)pyridine: Features a butoxy group, which may affect its reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.

Properties

IUPAC Name

(4-methylpyridin-3-yl)-(4-propoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-3-10-19-14-6-4-13(5-7-14)16(18)15-11-17-9-8-12(15)2/h4-9,11H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUKHSISBGOXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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